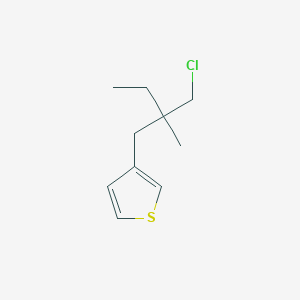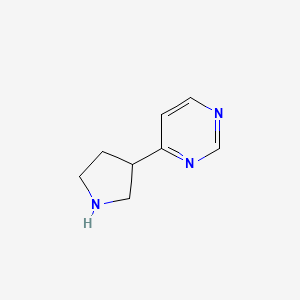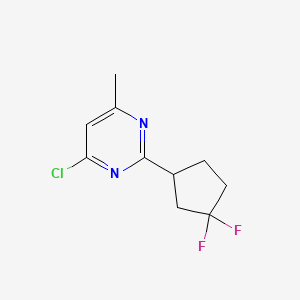
4-Chloro-2-(3,3-difluorocyclopentyl)-6-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(3,3-difluorocyclopentyl)-6-methylpyrimidine is a chemical compound with the molecular formula C10H11ClF2N2 It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position, a difluorocyclopentyl group at the 2nd position, and a methyl group at the 6th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3,3-difluorocyclopentyl)-6-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the difluorocyclopentyl group, which is then attached to the pyrimidine ring.
Reaction Conditions: The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-Chloro-2-(3,3-difluorocyclopentyl)-6-methylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the pyrimidine ring.
Cyclization Reactions: The difluorocyclopentyl group can participate in cyclization reactions, leading to the formation of more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like DMSO or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyrimidine ring.
科学的研究の応用
4-Chloro-2-(3,3-difluorocyclopentyl)-6-methylpyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Chloro-2-(3,3-difluorocyclopentyl)-6-methylpyrimidine involves its interaction with specific molecular targets. The chloro and difluorocyclopentyl groups contribute to its binding affinity and selectivity for these targets. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-Chloro-2-(3,3-difluorocyclopentyl)-6-(2-methylpropyl)pyrimidine: This compound has a similar structure but with a different substituent at the 6th position.
2,4-Dichloro-6-methylpyrimidine: This compound has two chloro groups and a methyl group, making it structurally similar but with different chemical properties.
4-Chloro-2-(3,3-difluorocyclopentyl)-5-methylpyrimidine: This compound differs in the position of the methyl group on the pyrimidine ring.
Uniqueness
4-Chloro-2-(3,3-difluorocyclopentyl)-6-methylpyrimidine is unique due to the presence of both a chloro and a difluorocyclopentyl group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
特性
分子式 |
C10H11ClF2N2 |
|---|---|
分子量 |
232.66 g/mol |
IUPAC名 |
4-chloro-2-(3,3-difluorocyclopentyl)-6-methylpyrimidine |
InChI |
InChI=1S/C10H11ClF2N2/c1-6-4-8(11)15-9(14-6)7-2-3-10(12,13)5-7/h4,7H,2-3,5H2,1H3 |
InChIキー |
QPHIGFYGGGGJNR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)C2CCC(C2)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


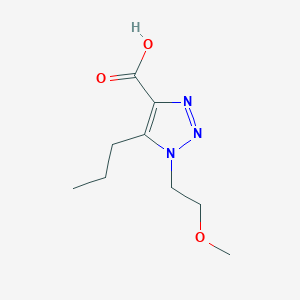
![8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dionehydrochloride](/img/structure/B13568059.png)
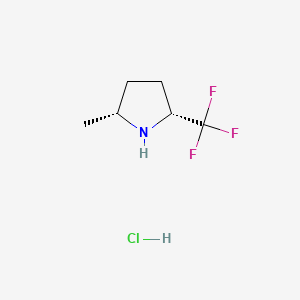
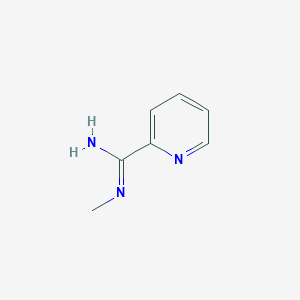
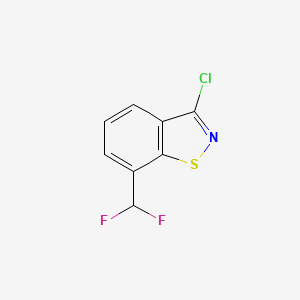
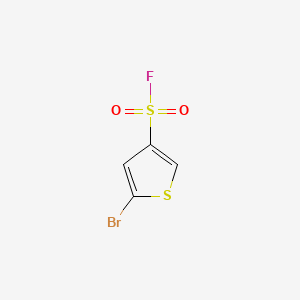
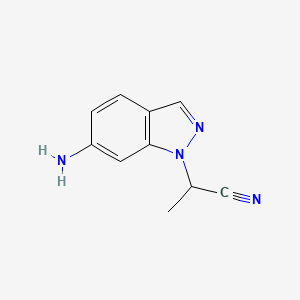
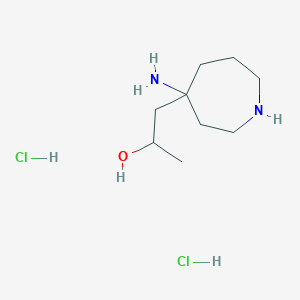


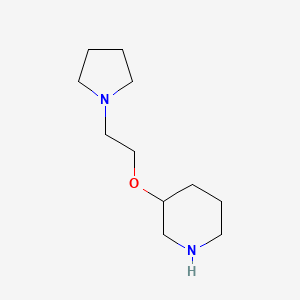
![Tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13568117.png)
